2,3-Dehydro Ofloxacin

Description

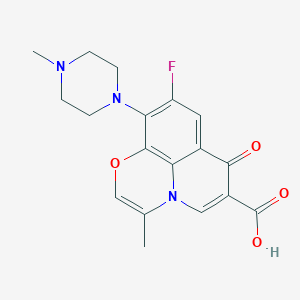

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-2,5(13),6,8,11-pentaene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-9H,3-6H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVZMAABIXCZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554319 | |

| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115841-55-9 | |

| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Ofloxacin

Multi-Step Synthesis of 2,3-Dehydro Ofloxacin (B1677185) from Key Precursors

The synthesis of 2,3-Dehydro Ofloxacin has been accomplished through an efficient six-step route. researchwithrutgers.com This process begins with a readily available fluorinated aromatic compound and proceeds through several key transformations to construct the final tricyclic structure.

Table 1: Key Stages in the Synthesis of this compound

| Step | Description | Starting Material / Intermediate | Key Reagents/Conditions | Resulting Intermediate / Product |

|---|---|---|---|---|

| 1-4 | Initial steps | Ethyl 2,3,4,5-tetrafluorobenzoylacetate | Multiple steps | 1-(1-buten-3-yl)quinolone intermediate |

| 5 | Oxazine (B8389632) Ring Formation (Part 1) | 1-(1-buten-3-yl)quinolone | Ozonolysis | Aldehyde intermediate |

| 6 | Oxazine Ring Formation (Part 2) | Aldehyde intermediate | Base treatment | Tricyclic ester |

This table is a simplified representation of the synthetic route described in the literature. researchwithrutgers.com

A critical step in the synthesis of this compound is the formation of the fused oxazine ring, which creates the tricyclic pyrido[1,2,3-de]-1,4-benzoxazine core. researchwithrutgers.com In a key innovative step, the oxazine ring of the dehydro analogue is formed through the ozonolysis of a 1-(1-buten-3-yl)quinolone intermediate. researchwithrutgers.com This reaction cleaves the double bond in the butenyl side chain to yield a corresponding aldehyde. researchwithrutgers.com

Upon treatment with a base, this aldehyde undergoes a cyclization reaction. researchwithrutgers.com This proceeds via an intramolecular displacement of the fluorine atom at the C-8 position of the quinolone ring, resulting in the formation of the tricyclic ester and completing the core structure. researchwithrutgers.com

The final stage in the synthesis of many fluoroquinolones, including ofloxacin and its analogues, is the introduction of the N-methylpiperazine group at the C-10 position. ajol.infochemicalbook.com This is typically achieved through a nucleophilic aromatic substitution reaction. The highly fluorinated tricyclic core, such as 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido-[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid for ofloxacin synthesis, is reacted with N-methylpiperazine. ajol.infochemicalbook.comresearchgate.net The piperazine (B1678402) nitrogen displaces the fluorine atom at the C-10 position to yield the final active compound. ajol.infochemicalbook.com This reaction is often carried out in a solvent like dimethylsulfoxide (DMSO). researchgate.net While the specific conditions for this compound are part of its unique synthetic route, this general principle of late-stage piperazine incorporation is a cornerstone of fluoroquinolone chemistry. researchwithrutgers.comajol.inforesearchgate.net

Innovations and Optimization in Ofloxacin Synthesis

Innovation in fluoroquinolone synthesis often focuses on improving yields, reducing the number of steps, and employing more environmentally benign reagents. The described synthesis of this compound showcases an efficient approach by using a strategic ozonolysis-cyclization sequence to construct the oxazine ring. researchwithrutgers.com In the broader context of ofloxacin synthesis, optimizations have included "one-pot" methods that combine hydrolysis and piperazine substitution steps to simplify the process, increase raw material utilization, and shorten the reaction cycle. google.comwipo.int Other approaches have focused on protecting groups like trimethylchlorosilane to increase the efficiency of acylation reactions and reduce the formation of impurities. google.com

Exploration of Ofloxacin Analogues and Derivatives

The ofloxacin scaffold has been extensively modified to explore new chemical space and enhance biological properties. These modifications often target the C-7 piperazinyl ring, the N-1 position of the quinolone ring, or the C-3 carboxylic acid group. nih.govnih.govresearchgate.net

Ofloxacin is a racemic mixture, meaning it consists of two non-superimposable mirror-image isomers, or enantiomers, due to the chiral center at the C-3 position of the oxazine ring. nih.govnih.gov These enantiomers are the (S)-(-)-isomer and the (R)-(+)-isomer. nih.govnih.gov

It was discovered that the antibacterial activity of ofloxacin resides almost entirely in the (S)-(-)-isomer, which is 8 to 128 times more potent than the (R)-(+)-isomer. nih.gov This led to the development of methods for chiral resolution or stereoisomeric synthesis to isolate the active enantiomer. nih.govresearchgate.netnih.gov The pure (S)-(-)-isomer is known as Levofloxacin (B1675101) and is considered a "chiral switch" from the racemic ofloxacin. acs.orgchiralpedia.com

In stark contrast, This compound is an achiral molecule. The introduction of a double bond between the C-2 and C-3 positions of the oxazine ring eliminates the stereocenter at C-3. researchwithrutgers.com Consequently, it does not exist as enantiomers and does not require chiral resolution.

Table 2: Comparison of Ofloxacin and this compound Chirality

| Compound | Structure at C-2 and C-3 | Chirality | Stereoisomers |

|---|---|---|---|

| Ofloxacin | Saturated, with methyl group at C-3 | Chiral | (S)- and (R)-enantiomers |

Numerous modifications to the ofloxacin structure have been investigated to improve its biological profile. These include creating conjugates with other molecules like chalcones or non-steroidal anti-inflammatory drugs (NSAIDs) to potentially create mutual prodrugs with enhanced activity. researchgate.netijpsonline.com Another strategy involves using nanoparticle delivery systems, such as those made with mPEG-PLGA, which have been shown to increase bacterial uptake and improve antibacterial activity compared to the free drug. nih.govuminho.pt

The creation of this compound is itself a structural modification of ofloxacin. The introduction of the C-2/C-3 double bond alters the geometry and electronic properties of the molecule. The antibacterial activities of this compound have been synthesized and compared to those of ofloxacin, providing research findings on how this specific structural change impacts its biological function. researchwithrutgers.com

Molecular Mechanisms of Action of Ofloxacin

Inhibition of Bacterial DNA Gyrase (Topoisomerase II)

DNA gyrase is a vital bacterial enzyme that introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA replication and transcription. patsnap.commdpi.com Ofloxacin's inhibition of this enzyme is a cornerstone of its antibacterial activity. nih.govnih.gov

Inhibition of Bacterial Topoisomerase IV

Topoisomerase IV is another essential type II topoisomerase in bacteria, structurally similar to DNA gyrase. wikipedia.orgmdpi.com While DNA gyrase is the primary target of ofloxacin (B1677185) in many Gram-negative bacteria, topoisomerase IV is a significant target in many Gram-positive bacteria. patsnap.comresearchgate.net

Differential Affinity for Bacterial vs. Mammalian Topoisomerases

A key factor in the clinical utility of ofloxacin is its selective toxicity toward bacteria. This selectivity arises from a significantly higher affinity for bacterial type II topoisomerases compared to their mammalian counterparts. drugbank.comnih.gov Mammalian cells contain topoisomerase II, which is functionally analogous to bacterial DNA gyrase and topoisomerase IV, but its structure differs sufficiently. Ofloxacin has been reported to have a 100 times higher affinity for bacterial DNA gyrase than for mammalian topoisomerases, which minimizes the impact on human cells. drugbank.com

Bactericidal Action and Concentration-Dependent Effects

Ofloxacin exhibits bactericidal (cell-killing) activity, which is often observed at concentrations equal to or slightly higher than its minimum inhibitory concentrations (MICs). drugs.comresearchgate.net This rapid killing of bacteria is a hallmark of fluoroquinolones. nih.gov The bactericidal action of ofloxacin is directly linked to its inhibition of DNA gyrase and topoisomerase IV, leading to irreversible DNA damage and cell death. nih.gov

Ofloxacin also demonstrates concentration-dependent killing, meaning that higher drug concentrations result in a more rapid and extensive killing of bacteria. Furthermore, it possesses a post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the drug concentration falls below the MIC. researchgate.net Studies have also identified a secondary bactericidal mechanism in E. coli and Staphylococcus species that functions even when protein or RNA synthesis is inhibited. nih.gov

Biological Activities and Antimicrobial Spectrum of Ofloxacin

Broad-Spectrum Activity Against Gram-Positive Bacteria

There is a lack of specific research data detailing the in vitro activity and spectrum of 2,3-Dehydro Ofloxacin (B1677185) against a broad range of Gram-positive bacteria. Studies that would provide Minimum Inhibitory Concentration (MIC) values for specific species such as Staphylococcus aureus, Streptococcus pneumoniae, or Enterococcus faecalis are not present in the currently accessible scientific literature.

Broad-Spectrum Activity Against Gram-Negative Bacteria

Similarly, detailed information on the activity of 2,3-Dehydro Ofloxacin against Gram-negative bacteria is not available. The spectrum of activity, including MIC data for key pathogens like Escherichia coli, Pseudomonas aeruginosa, Haemophilus influenzae, and Neisseria gonorrhoeae, has not been specifically reported for this compound.

Activity against Atypical Pathogens

There are no specific studies available that have investigated the efficacy of this compound against atypical pathogens. Consequently, there is no reported data on its activity against organisms such as Mycoplasma pneumoniae, Chlamydia trachomatis, or Legionella pneumophila.

Comparative Studies on In Vitro Susceptibility

Comparative studies detailing the in vitro susceptibility of various bacterial strains to this compound in comparison to ofloxacin or other fluoroquinolones have not been published in the available scientific literature. Such studies would be necessary to determine if the "dehydro" modification enhances or diminishes its antibacterial potency.

Effects on Bacterial Growth and Viability

Specific research examining the effects of this compound on bacterial growth curves, viability, and its bactericidal or bacteriostatic properties is not documented in the public domain. While fluoroquinolones are generally known to be bactericidal, the specific activity of this derivative has not been characterized.

Pharmacokinetic and Pharmacodynamic Research of Ofloxacin

Absorption Dynamics and Bioavailability in Different Models

Ofloxacin (B1677185) is well-absorbed after oral administration, with a bioavailability of approximately 98% in tablet form. drugbank.comdrugs.com Peak serum concentrations are typically reached within one to two hours after an oral dose. drugs.com Studies in healthy volunteers have shown that the amount of ofloxacin absorbed increases proportionately with the dose. drugs.com The absorption of ofloxacin is predictable, making it a reliable option for oral therapy. drugs.com While food may slow the rate of absorption, it does not significantly affect the extent of it.

In rat models, the intestinal absorption of ofloxacin isomers has been shown to be pH-dependent, with optimal absorption occurring at a neutral pH. researchgate.net Research also suggests the involvement of an intestinal transporter, with the S-(-)-ofloxacin enantiomer showing a greater affinity than the R-(+)-ofloxacin enantiomer. researchgate.net

Specific data on the absorption dynamics and bioavailability of 2,3-Dehydro Ofloxacin following administration are not available in the reviewed scientific literature.

Distribution Profile in Tissues and Biological Fluids

Ofloxacin is widely distributed throughout the body. nih.gov It has been detected in various tissues and fluids, including:

Blister fluid

Cervix

Lung tissue

Ovary

Prostatic fluid

Prostatic tissue

Skin

Sputum nih.gov

Bone

Cartilage

Bile

Saliva

Gingival mucosa

Nasal secretions nih.gov

The apparent volume of distribution of ofloxacin in healthy adults is reported to be between 1.0 and 2.5 L/kg, indicating effective penetration into the extravascular space. nih.govresearchgate.net This wide distribution contributes to its efficacy in treating infections in various parts of the body. nih.gov In pigmented rabbits, topical ocular administration of ofloxacin resulted in measurable concentrations in the cornea, aqueous humor, and iris-ciliary body. arvojournals.org

There is no specific information available regarding the tissue and biological fluid distribution profile of this compound.

Biotransformation and Identification of Metabolites (e.g., desmethyl and N-oxide compounds)

Ofloxacin undergoes limited metabolism in the body. The pyridobenzoxazine ring in its structure appears to reduce the extent of metabolism of the parent compound. nih.gov Less than 5% of an administered dose is recovered in the urine as metabolites. nih.gov Two primary metabolites of ofloxacin have been identified in human urine:

Desmethyl ofloxacin

Ofloxacin N-oxide nih.gov

Desmethyl ofloxacin has been shown to have some antimicrobial activity, although it is less potent than the parent drug, ofloxacin. nih.gov Studies have also identified transformation products of ofloxacin under photolytic and photocatalytic conditions, which include products resulting from decarboxylation and the opening of the piperazinyl ring. nih.govresearchgate.net

While this compound is known as a potential impurity or transformation product of ofloxacin, detailed studies on its biotransformation from ofloxacin in vivo are not extensively documented in the available literature.

Elimination Pathways and Excretion Rates

The primary route of elimination for ofloxacin is renal excretion. nih.gov Between 65% and 80% of an orally administered dose of ofloxacin is excreted unchanged in the urine within 48 hours. nih.govnih.gov This indicates that the kidneys play a major role in clearing the drug from the body. nih.gov

A smaller portion, about 4% to 8% of an ofloxacin dose, is excreted in the feces, suggesting a minor degree of biliary excretion. nih.govnih.gov Ofloxacin has a biphasic elimination pattern, with an initial half-life of approximately 4 to 5 hours and a longer terminal half-life of 20 to 25 hours. drugs.com However, the longer half-life phase accounts for less than 5% of the total area under the curve (AUC). drugs.com

In patients with impaired renal function, the clearance of ofloxacin is reduced, and its half-life is extended. nih.gov

Specific elimination pathways and excretion rates for the metabolite this compound have not been detailed in the scientific literature reviewed.

Pharmacokinetic Modeling (e.g., Two- and Three-Compartment Models)

The pharmacokinetics of ofloxacin have been described using both two- and three-compartment models. researchgate.netnih.gov These models have been found to yield nearly identical results in pharmacokinetic studies. researchgate.netnih.gov The use of these models helps in understanding the distribution and elimination phases of the drug in the body. A one-compartment model has also been used to analyze the pharmacokinetics of ofloxacin in healthy male volunteers after oral administration.

There is no information available on the pharmacokinetic modeling of this compound.

Plasma Protein Binding Characteristics

Ofloxacin exhibits a low degree of binding to plasma proteins. In vitro studies have shown that approximately 32% of the drug in plasma is protein-bound. drugbank.com Other studies in water buffalo calves and goats have reported plasma protein binding of about 18.7% and 15.28% respectively. researchgate.netjsava.co.za The extent of protein binding can influence the distribution and elimination of a drug, as it is the unbound fraction that is generally considered to be pharmacologically active and available for clearance.

The plasma protein binding characteristics of this compound have not been reported in the available scientific literature.

Data Tables

Table 1: Pharmacokinetic Parameters of Ofloxacin

| Parameter | Value | Reference |

| Bioavailability (oral tablet) | ~98% | drugbank.comdrugs.com |

| Time to Peak Concentration (oral) | 1-2 hours | drugs.com |

| Volume of Distribution | 1.0-2.5 L/kg | nih.gov |

| Plasma Protein Binding | ~32% | drugbank.com |

| Elimination Half-life (initial) | 4-5 hours | drugs.com |

| Elimination Half-life (terminal) | 20-25 hours | drugs.com |

| Primary Route of Elimination | Renal | nih.gov |

| Unchanged in Urine | 65-80% | nih.gov |

| Excreted in Feces | 4-8% | nih.gov |

Note: The table above provides a summary of the pharmacokinetic parameters for ofloxacin. Specific data for this compound is not available.

Mechanisms of Antimicrobial Resistance to Ofloxacin

Chromosomal Mutations in Quinolone-Resistance Determining Regions (QRDR)

The primary mechanism of high-level resistance to ofloxacin (B1677185) involves mutations in specific regions of the genes that encode its target enzymes, DNA gyrase and topoisomerase IV. patsnap.com These regions are known as the Quinolone-Resistance Determining Regions (QRDRs). scirp.orgasm.org Alterations in these regions reduce the binding affinity of ofloxacin to its targets, thereby diminishing its inhibitory effect. patsnap.com

In many bacteria, particularly Gram-negative species, DNA gyrase is the primary target of ofloxacin. patsnap.comscirp.org This enzyme is composed of two subunits, GyrA and GyrB, encoded by the gyrA and gyrB genes, respectively. frontiersin.org Mutations within the QRDR of gyrA are the most frequent cause of ofloxacin resistance. nih.govnih.govnih.gov Common mutations involve amino acid substitutions at specific codons, such as Serine-83 and Aspartate-87 in Escherichia coli. frontiersin.orgnih.gov For instance, a single amino acid change at these positions can significantly increase the minimum inhibitory concentration (MIC) of ofloxacin. researchgate.netplos.org In Mycobacterium tuberculosis, mutations in gyrA at codons 88, 90, 91, and 94 are commonly associated with ofloxacin resistance, with mutations at codon 94 being the most prevalent. nih.govnih.gov While less common, mutations in the gyrB gene have also been reported to contribute to fluoroquinolone resistance. scirp.orgnih.gov

| Bacterial Species | Gene | Codon | Amino Acid Substitution | Reference |

|---|---|---|---|---|

| Escherichia coli | gyrA | 83 | Ser → Leu/Tyr | frontiersin.orgnih.gov |

| Escherichia coli | gyrA | 87 | Asp → Asn/Gly/Tyr | frontiersin.orgnih.gov |

| Pseudomonas aeruginosa | gyrA | 83 | Thr → Ile | plos.org |

| Mycobacterium tuberculosis | gyrA | 90 | Ala → Val | nih.govnih.gov |

| Mycobacterium tuberculosis | gyrA | 91 | Ser → Pro | nih.govnih.gov |

| Mycobacterium tuberculosis | gyrA | 94 | Asp → Gly/Ala/Asn/His/Tyr | nih.govnih.gov |

Topoisomerase IV is the primary target for ofloxacin in many Gram-positive bacteria and a secondary target in Gram-negative bacteria. patsnap.comfrontiersin.org This enzyme consists of two subunits, ParC and ParE, encoded by the parC and parE genes. frontiersin.orgnih.gov Similar to DNA gyrase, mutations in the QRDRs of parC and parE can lead to reduced susceptibility to ofloxacin. nih.gov In Gram-negative bacteria, mutations in parC often appear after a primary mutation in gyrA and contribute to higher levels of resistance. frontiersin.orgnih.gov Common mutations in the parC gene of E. coli involve substitutions at codons Serine-80 and Glutamate-84. frontiersin.org Mutations in parE are less frequent but have been identified and associated with increased resistance, sometimes in combination with mutations in other target genes. nih.govnih.gov In some organisms like Ureaplasma species, the S83L substitution in the ParC protein is the most prevalent mutation conferring fluoroquinolone resistance. nih.gov

| Bacterial Species | Gene | Codon | Amino Acid Substitution | Reference |

|---|---|---|---|---|

| Escherichia coli | parC | 80 | Ser → Ile/Arg | frontiersin.orgnih.gov |

| Escherichia coli | parC | 84 | Glu → Gly/Val/Lys | frontiersin.orgnih.gov |

| Streptococcus pneumoniae | parC | 79 | Ser → Phe/Tyr | oup.com |

| Ureaplasma parvum | parC | 83 | Ser → Leu | nih.gov |

Role of Efflux Pumps in Reducing Intracellular Ofloxacin Concentration

Another significant mechanism of resistance is the active removal of ofloxacin from the bacterial cell by efflux pumps. nih.govnih.gov These are transport proteins located in the bacterial cell membrane that can extrude a wide range of toxic substances, including antibiotics. mdpi.com Overexpression of these pumps leads to a lower intracellular concentration of ofloxacin, preventing it from reaching its target enzymes in sufficient amounts to be effective. nih.govresearchgate.net Several families of efflux pumps contribute to ofloxacin resistance, including the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS). mdpi.comresearchgate.net In Pseudomonas aeruginosa, the MexAB-OprM efflux pump has been shown to contribute to ofloxacin resistance. nih.gov Studies have demonstrated that the use of efflux pump inhibitors, such as reserpine, verapamil, and carbonyl cyanide m-chlorophenyl hydrazone (CCCP), can restore the susceptibility of resistant strains to ofloxacin by increasing its intracellular accumulation. nih.govresearchgate.net

Alterations in Outer Membrane Permeability

In Gram-negative bacteria, the outer membrane acts as a selective barrier that can limit the influx of antibiotics. nih.govnih.gov Resistance to ofloxacin can arise from alterations in the structure or expression of outer membrane proteins, particularly porins. nih.govmdpi.com Porins are protein channels that allow the passive diffusion of small hydrophilic molecules, including fluoroquinolones, across the outer membrane. nih.govresearchgate.net A reduction in the number of porin channels or the expression of more restrictive porins can decrease the rate of ofloxacin entry into the cell. mdpi.comdovepress.com This mechanism on its own typically confers a low level of resistance but can act synergistically with other resistance mechanisms, such as efflux pump overexpression, to produce clinically significant resistance. nih.gov

Acquisition and Dissemination of Resistance Genes

While chromosomal mutations are a primary source of ofloxacin resistance, bacteria can also acquire resistance through horizontal gene transfer. nih.govmdpi.com This involves the acquisition of mobile genetic elements, such as plasmids, transposons, and integrons, which carry resistance genes. nih.govresearchgate.net These elements can be transferred between bacteria of the same or different species. mdpi.com Plasmid-mediated quinolone resistance (PMQR) genes, such as the qnr genes, have been identified. nih.goveur.nl The Qnr proteins protect DNA gyrase and topoisomerase IV from the action of quinolones. While PMQR genes typically confer only a low level of resistance, their presence can facilitate the selection of higher-level resistance through chromosomal mutations. researchgate.net The acquisition of these genes represents a significant concern for the dissemination of ofloxacin resistance. mdpi.comresearchgate.net

Phenotypic Adaptations and Resistance Development

Bacteria can also exhibit phenotypic resistance to ofloxacin, which is a non-heritable form of resistance that occurs without any genetic alteration. mdpi.com This type of resistance is often associated with specific growth states or lifestyles, such as the formation of biofilms. nih.govmdpi.com Bacteria within a biofilm are embedded in a self-produced matrix of extracellular polymeric substances, which can act as a diffusion barrier, limiting the penetration of antibiotics like ofloxacin. nih.gov Additionally, bacteria in biofilms often exist in a slow-growing or stationary state, making them less susceptible to antibiotics that target DNA replication. mdpi.com Adaptive laboratory evolution studies have also shown that different selection pressures can lead to the emergence of similar key mutations and phenotypic changes, such as cross-resistance or collateral sensitivity to other drugs. doaj.org Furthermore, some studies suggest that the acquisition of ofloxacin resistance can lead to other physiological changes, such as the overproduction of secondary metabolites in certain bacteria. asm.orgnih.gov

Structure Activity Relationship Sar Studies of Ofloxacin and Its Analogues

Influence of the Fluoroquinolone Core Structure on Efficacy

The fundamental framework of ofloxacin (B1677185) is the fluoroquinolone core, which is essential for its antibacterial activity. This core consists of a bicyclic ring structure with several key substituents that are critical for its mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

Key features of the fluoroquinolone core that are indispensable for antibacterial activity include:

A carboxylic acid group at position 3 (C-3): This group, along with the keto group at position 4, is crucial for binding to the DNA gyrase enzyme.

A keto group at position 4 (C-4): This, in conjunction with the C-3 carboxylic acid, forms the pharmacophore necessary for enzyme inhibition.

A fluorine atom at position 6 (C-6): The presence of fluorine at this position significantly enhances the potency of the drug by increasing its penetration into bacterial cells and improving its interaction with DNA gyrase.

A substituent at the N-1 position: In ofloxacin, this is part of the fused oxazine (B8389632) ring, which contributes to its unique properties.

The integrity of this core structure is paramount for the antibacterial effect. Any modification that significantly alters the spatial arrangement or electronic properties of these key functional groups can lead to a substantial loss of activity.

Effects of Substituents on the Pyrido[1,2,3-de]-1,4-benzoxazine Ring System

The pyrido[1,2,3-de]-1,4-benzoxazine ring system is a defining feature of ofloxacin. This tricyclic structure imparts a rigid conformation to the molecule, which is thought to enhance its binding to the target enzymes. The substituents on this ring system have been a focal point for medicinal chemists to modulate the activity and safety profile of ofloxacin analogues.

Research on novel pyrido[1,2,3-de] nih.govresearchgate.netbenzoxazine-6-carboxylic acid derivatives has provided valuable insights into the SAR of this ring system. Modifications at various positions have been shown to have a profound impact on the antibacterial spectrum and potency.

Table 1: Effects of Substituents on the Pyrido[1,2,3-de]-1,4-benzoxazine Ring System of Ofloxacin Analogues

| Position of Substitution | Substituent | Effect on Antibacterial Activity |

| C-10 | 3-cyclopropylaminomethyl-4-fluoro-1-pyrrolidinyl | Increased potency against quinolone-resistant Gram-positive bacteria. |

| C-3 (methyl group) | Fluorine | Elimination of phototoxicity. |

These findings highlight that strategic modifications to the pyridobenzoxazine nucleus can lead to the development of ofloxacin analogues with improved therapeutic profiles, including enhanced activity against resistant strains and reduced side effects.

Importance of the 2,3-Dihydro Bridge in Structural Integrity and Activity

The primary role of the 2,3-dihydro bridge is to:

Maintain the rigid tricyclic structure: This rigidity is crucial for the precise orientation of the key functional groups required for binding to DNA gyrase. The constrained conformation is believed to contribute to the high affinity of ofloxacin for its target.

Influence stereochemistry: The presence of a chiral center at the C-3 position within this bridge leads to the existence of enantiomers with significantly different biological activities, as discussed in a later section.

The stability of this bridge is inherent to the stability of the entire molecule. Any chemical reaction that would cleave this bridge would lead to a complete loss of the characteristic tricyclic structure and, consequently, a loss of antibacterial activity.

Modulations of the N-Methylpiperazinyl Moiety and Their Impact on Antimicrobial Spectrum

The N-methylpiperazinyl group at the C-7 position is a common feature among many potent fluoroquinolones, including ofloxacin. This substituent plays a critical role in the drug's pharmacokinetic properties and its spectrum of activity. Modifications to this moiety have been extensively explored to enhance potency, broaden the antibacterial spectrum, and overcome resistance.

The N-methylpiperazinyl group contributes to:

Gram-negative activity: The basic nitrogen of the piperazine (B1678402) ring is important for activity against Gram-negative bacteria.

Pharmacokinetics: This group influences the water solubility and oral absorption of the drug.

Modifications of the N-methylpiperazinyl moiety have led to the development of newer generation fluoroquinolones with improved properties. For instance, the introduction of bulkier or more complex substituents at the N-4 position of the piperazine ring has been shown to enhance activity against Gram-positive bacteria and atypical pathogens.

Table 2: Impact of C-7 Substituent Modifications on the Antimicrobial Spectrum of Fluoroquinolones

| C-7 Substituent | Example Fluoroquinolone | Impact on Antimicrobial Spectrum |

| N-methylpiperazinyl | Ofloxacin | Broad spectrum with good Gram-negative activity. |

| 3-aminopyrrolidinyl | Moxifloxacin | Enhanced activity against Gram-positive and anaerobic bacteria. |

| 7-(3-amino-1-pyrrolidinyl) | Trovafloxacin | Broadened spectrum including enhanced anaerobic coverage. |

These examples, while not all direct ofloxacin derivatives, illustrate the principle that the C-7 position is a key site for modulating the antimicrobial spectrum of fluoroquinolones.

Stereochemical Considerations in Ofloxacin SAR

Ofloxacin is a racemic mixture, meaning it consists of equal amounts of two enantiomers (mirror-image isomers) due to the chiral center at the C-3 position of the oxazine ring. These enantiomers are designated as the (S)-(-) and (R)-(+)-isomers. Stereochemistry plays a crucial role in the biological activity of ofloxacin, with one enantiomer being significantly more potent than the other.

Extensive studies have demonstrated that the (S)-(-)-isomer, known as levofloxacin (B1675101), is the biologically active component of ofloxacin. nih.gov The antibacterial activity of levofloxacin is reported to be 8 to 128 times greater than that of the (R)-(+)-isomer, dextrofloxacin. nih.gov Consequently, levofloxacin is approximately twice as active as the racemic ofloxacin. nih.gov

The differential activity of the enantiomers is attributed to the stereospecific interaction with the bacterial DNA gyrase. The three-dimensional arrangement of the atoms in the (S)-(-) isomer allows for a more favorable binding to the enzyme's active site, leading to a more effective inhibition of its function.

Table 3: Comparison of Antibacterial Activity of Ofloxacin Enantiomers

| Compound | Relative Potency against Gram-positive bacteria | Relative Potency against Gram-negative bacteria |

| (S)-(-)-Ofloxacin (Levofloxacin) | High | High |

| (R)-(+)-Ofloxacin (Dextrofloxacin) | Low | Low |

| (±)-Ofloxacin (Racemic) | Moderate | Moderate |

This stark difference in activity underscores the importance of stereochemistry in drug design and has led to the development and clinical use of levofloxacin as a single-enantiomer drug, offering the therapeutic benefits of ofloxacin with a reduced potential for off-target effects from the less active enantiomer.

Analytical Methodologies for Ofloxacin Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Ofloxacin (B1677185) and is anticipated to be a primary method for 2,3-Dehydro Ofloxacin. Its versatility allows for various applications, particularly in its reverse-phase mode.

Reverse Phase HPLC Applications

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized technique for the determination of Ofloxacin in various matrices. This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. For Ofloxacin analysis, C18 or C8 columns are commonly employed due to their ability to provide excellent separation and resolution. nih.govvcu.edu The application of RP-HPLC is crucial in pharmaceutical quality control and clinical studies for the quantification of the active pharmaceutical ingredient.

Mobile Phase and Column Selection Optimization

The optimization of the mobile phase and column selection is critical for achieving efficient separation in HPLC. For Ofloxacin, a common mobile phase consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govvcu.edu The pH of the aqueous phase is a significant factor, often adjusted to control the ionization state of the analyte and improve peak shape. Column selection, typically a C18 or C8 with a particle size of 5 µm, is determined by the specific requirements of the analysis, balancing resolution, analysis time, and backpressure. nih.govvcu.edu

| Parameter | Typical Conditions for Ofloxacin Analysis | Potential Adaptation for this compound |

| Column | C18, C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Similar columns would likely be suitable. |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, acetate) | Optimization of the organic-to-aqueous ratio may be needed. |

| pH | Adjusted to control ionization (e.g., pH 2.5-4.5) | The optimal pH may differ based on the pKa of this compound. |

| Flow Rate | 1.0 - 1.5 mL/min | Standard flow rates are expected to be applicable. |

| Detection | UV at ~294 nm | The wavelength of maximum absorbance would need to be determined. |

Spectrophotometric Techniques

Spectrophotometric methods offer a simpler and more cost-effective alternative to HPLC for the quantification of fluoroquinolones.

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry is a straightforward and rapid method for the quantification of Ofloxacin. The principle of this technique is based on the measurement of the amount of light absorbed by the analyte at a specific wavelength. Ofloxacin typically exhibits maximum absorbance (λmax) at approximately 294 nm in various solvents, including distilled water and phosphate buffer. researchgate.net This wavelength is then used to quantify the drug concentration based on a calibration curve.

Derivative Spectrophotometry and Q-Analysis

Derivative spectrophotometry is an advanced technique that enhances the resolution of overlapping spectra and can eliminate background interference. For Ofloxacin, first and second-order derivative methods have been developed. jocpr.com These methods involve the mathematical differentiation of the zero-order spectrum, and the measurements are taken at the zero-crossing points of one compound to determine the concentration of the other in a mixture, or to enhance signal-to-noise ratio. Q-analysis, or absorbance ratio method, is another spectrophotometric technique that can be used for the analysis of mixtures, provided the components have different absorbance spectra.

Advanced Chromatographic-Mass Spectrometric Approaches (e.g., LC-MS/MS, GC-MS)

For higher sensitivity and selectivity, especially in complex biological matrices, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed.

LC-MS/MS, in particular, has been successfully used for the sensitive determination of Ofloxacin in human plasma. arabjchem.org This technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry, allowing for highly specific and sensitive quantification. The method typically involves protein precipitation for sample preparation, followed by chromatographic separation and detection using mass spectrometry. arabjchem.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool. While less common for the direct analysis of polar compounds like fluoroquinolones without derivatization, GC-MS has been used to study the isotopic abundance ratio of Ofloxacin. naturalspublishing.com For the analysis of this compound, derivatization might be necessary to increase its volatility for GC-MS analysis.

| Technique | Application for Ofloxacin | Potential for this compound |

| LC-MS/MS | Highly sensitive quantification in biological fluids. arabjchem.org | Expected to be a highly effective method for sensitive and selective analysis. |

| GC-MS | Isotopic abundance ratio analysis. naturalspublishing.com | May require derivatization for volatility; useful for structural confirmation. |

Electrochemical and Other Analytical Methods

A variety of analytical techniques have been developed for the determination of ofloxacin in bulk drugs, pharmaceutical formulations, and biological fluids. These methods, with appropriate validation, would likely be applicable for the quantification and characterization of this compound.

Electrochemical Methods:

Electrochemical sensors have emerged as a sensitive and rapid tool for the determination of ofloxacin. nih.govscholar-press.com These methods are based on the electrochemical oxidation of the ofloxacin molecule at the surface of a modified electrode. Various modifications, such as the use of nanocomposites like Molybdenum Disulfide/Reduced Graphene Oxide (MoS2/RGO) or materials like covalent organic frameworks, have been shown to enhance the sensitivity and selectivity of these sensors. e3s-conferences.orgresearchgate.net

Key features of electrochemical methods include:

High Sensitivity: Capable of detecting low concentrations of the analyte. rsc.org

Rapid Analysis: Typically provides results faster than chromatographic methods.

Cost-Effectiveness: Often requires less expensive instrumentation compared to other techniques.

While no specific electrochemical methods for this compound have been reported, the electrochemical activity of the core ofloxacin structure suggests that this technique could be adapted for its detection. The modification in the dihydropyridine (B1217469) ring might influence the oxidation potential, which could be exploited for selective analysis.

Other Analytical Methods:

Besides electrochemical techniques, several other methods are widely used for the analysis of ofloxacin and its related substances.

High-Performance Liquid Chromatography (HPLC): This is the most common technique for the analysis of ofloxacin and its impurities. tandfonline.comwisdomlib.org Reversed-phase HPLC (RP-HPLC) with UV detection is frequently employed. nih.govsphinxsai.com Stability-indicating HPLC methods have been developed to separate ofloxacin from its degradation products formed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). tandfonline.comresearchgate.net These methods are crucial for assessing the stability of the drug product and identifying potential impurities like this compound.

Spectrophotometry: UV-Visible spectrophotometric methods have been developed for the determination of ofloxacin in pharmaceutical preparations. scielo.br These methods are generally simpler and more cost-effective than HPLC but may lack the specificity to distinguish between the parent drug and its closely related impurities without prior separation.

Titrimetry: Titrimetric methods, using reagents like N-bromosuccinimide, have also been reported for the quantification of ofloxacin in bulk drug and tablet forms. scielo.br

Table 1: Overview of Analytical Methodologies for Ofloxacin and Potential Applicability to this compound

| Analytical Method | Principle | Potential Applicability for this compound | Key Advantages |

| Electrochemical Sensors | Measurement of the current response from the electrochemical oxidation of the analyte. | High: The core electrochemical properties of the molecule are likely retained. The double bond may alter the oxidation potential, allowing for selective detection. | High sensitivity, rapid analysis, cost-effective. |

| HPLC | Separation of components in a mixture based on their differential distribution between a stationary and a mobile phase. | High: Stability-indicating HPLC methods are designed to separate the parent drug from its degradation products and impurities. | High specificity, accuracy, and precision. |

| Spectrophotometry | Measurement of the absorption of light by the analyte at a specific wavelength. | Moderate: May require prior separation from ofloxacin due to potential spectral overlap. | Simple, rapid, and cost-effective. |

| Titrimetry | Determination of the concentration of an analyte by reacting it with a standard solution of a titrant. | Moderate: May not be specific enough to differentiate from ofloxacin without prior separation. | Simple and inexpensive. |

Method Validation Parameters for Ofloxacin Analysis

The validation of an analytical method is essential to ensure its suitability for its intended purpose. For the analysis of ofloxacin and its impurities, including this compound, the method validation should be performed according to the guidelines of the International Council for Harmonisation (ICH). researchgate.netnih.gov

The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For a stability-indicating method, this involves demonstrating that the analyte peak is well-resolved from the peaks of degradation products. tandfonline.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by linear regression analysis of the calibration curve. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovery is calculated. wisdomlib.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision). wisdomlib.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 2: Typical Method Validation Parameters for Ofloxacin Analysis

| Validation Parameter | Acceptance Criteria (Typical) |

| Specificity | No interference from placebo, impurities, or degradation products at the retention time of the analyte. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Recovery of 98.0% to 102.0% |

| Precision (Repeatability) | RSD ≤ 2.0% |

| Precision (Intermediate) | RSD ≤ 2.0% |

| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ |

| Robustness | No significant effect on analytical results with minor variations in method parameters. |

Applications in Biological Matrices and Research Samples

The analysis of ofloxacin and its metabolites or degradation products in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic studies and therapeutic drug monitoring. While there is no specific literature detailing the analysis of this compound in biological samples, the methods developed for ofloxacin provide a strong starting point.

Various analytical methods, particularly HPLC and LC-MS (Liquid Chromatography-Mass Spectrometry), have been employed for the quantification of ofloxacin in biological fluids. These methods often involve a sample preparation step, such as protein precipitation or solid-phase extraction, to remove interfering substances from the biological matrix.

Electrochemical sensors also hold promise for the analysis of ofloxacin in biological samples, offering the potential for rapid and sensitive detection without extensive sample pretreatment. nih.gov

The identification of degradation products of ofloxacin has been reported in various studies, often as part of forced degradation studies in pharmaceutical analysis. nih.govnih.gov These studies are essential for understanding the stability of the drug and for the development of stability-indicating analytical methods. The same principles would apply to the identification and quantification of this compound in research samples or in stability studies of ofloxacin drug products.

Advanced Research Topics and Future Directions in Ofloxacin Studies

Strategies for Combating Ofloxacin (B1677185) Resistance

The rise of ofloxacin-resistant bacterial strains presents a significant challenge to its clinical utility. Researchers are actively investigating several strategies to counteract this trend. Key mechanisms of resistance to ofloxacin include target site mutations in DNA gyrase and topoisomerase IV, and the overexpression of efflux pumps that actively remove the drug from the bacterial cell. nih.gov

One of the primary strategies to combat resistance is the development of efflux pump inhibitors (EPIs). These molecules, when used in combination with ofloxacin, can restore its activity against resistant bacteria by preventing its expulsion from the cell. ftloscience.com Another approach involves the modification of the ofloxacin molecule itself to create derivatives that can evade resistance mechanisms. This includes structural changes that enhance binding to the target enzymes or reduce recognition by efflux pumps. ftloscience.com

Furthermore, the exploration of non-traditional therapeutic approaches is gaining traction. Phage therapy, which utilizes bacteriophages to infect and lyse bacteria, is being investigated as a potential tool to combat multidrug-resistant infections, including those resistant to ofloxacin. nih.gov Additionally, the use of antimicrobial peptides (AMPs) that can disrupt bacterial membranes offers a different mechanism of action that can be effective against ofloxacin-resistant strains. nih.gov

| Strategy | Mechanism of Action | Potential Impact on Ofloxacin Efficacy |

| Efflux Pump Inhibitors (EPIs) | Block the bacterial pumps that expel ofloxacin from the cell. ftloscience.com | Restores susceptibility in resistant strains. |

| Molecular Modification | Altering the chemical structure of ofloxacin to evade resistance mechanisms. ftloscience.com | Creates novel agents with improved activity against resistant bacteria. |

| Phage Therapy | Utilizes viruses that specifically target and destroy bacteria. nih.gov | Provides an alternative treatment for ofloxacin-resistant infections. |

| Antimicrobial Peptides (AMPs) | Disrupt the integrity of the bacterial cell membrane. nih.gov | Offers a different mode of action to overcome target-site resistance. |

Design and Development of Novel Ofloxacin-Based Agents

The core structure of ofloxacin provides a versatile scaffold for the design of new antibacterial agents with improved properties. Medicinal chemists are exploring various modifications to the ofloxacin molecule to enhance its antimicrobial spectrum, improve its pharmacokinetic profile, and overcome existing resistance mechanisms.

A key area of focus is the modification of the C-7 piperazinyl ring. The introduction of different substituents at this position has been shown to significantly impact the drug's activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, the synthesis of novel levofloxacin (B1675101) derivatives with a substituted thienylethyl moiety has demonstrated promising antibacterial activity. nih.gov

Another strategy involves the creation of hybrid molecules that combine the pharmacophore of ofloxacin with that of another antimicrobial agent. This can lead to dual-action compounds that have a broader spectrum of activity and a lower propensity for resistance development. For example, novel ofloxacin analogues have been synthesized by modifying the carboxylic acid at the C-6 position. researchgate.net

Recent research has also explored the replacement of the carbonyl oxygen at position 4 with a sulfur atom to create "thionated" quinolones. This modification has been shown to yield compounds with promising antibacterial activity. mdpi.com

| Modification Site | Rationale | Example of Resulting Compound |

| C-7 Piperazinyl Ring | To enhance antibacterial spectrum and overcome resistance. nih.gov | Levofloxacin derivatives with a substituted thienylethyl moiety. nih.gov |

| C-6 Carboxylic Acid | To create novel analogues with potentially improved activity. researchgate.net | Novel ofloxacin analogues with modified carboxylic acid group. researchgate.net |

| Position 4 Carbonyl | To explore new chemical space and potential for different therapeutic applications. mdpi.com | Thionated levofloxacin. mdpi.com |

Ofloxacin in Combination Therapies to Enhance Efficacy

The use of ofloxacin in combination with other antimicrobial agents is a well-established strategy to enhance its therapeutic efficacy, broaden its spectrum of activity, and reduce the emergence of resistance. The rationale behind combination therapy lies in the potential for synergistic or additive effects between drugs with different mechanisms of action.

Studies have evaluated the combination of ofloxacin with various other antibiotics. For instance, the combination of ofloxacin with piperacillin (B28561) has shown synergistic effects against Pseudomonas aeruginosa. nih.gov In contrast, combinations with aminoglycosides like gentamicin (B1671437) were found to be largely indifferent for aerobic gram-negative species. nih.gov The combination of rifampin and ofloxacin has demonstrated an additive effect against Staphylococcus aureus and Enterococcus faecalis. nih.gov

More recently, the combination of cefixime (B193813) and ofloxacin has been approved for the treatment of typhoid fever in some regions. In vitro studies have shown synergistic activity in a percentage of Salmonella Typhi isolates, with the majority showing indifference and no antagonism. nih.gov

| Combination Agent | Observed Interaction with Ofloxacin | Target Organism(s) |

| Piperacillin | Synergy nih.gov | Pseudomonas aeruginosa nih.gov |

| Gentamicin | Indifference nih.gov | Aerobic gram-negative species nih.gov |

| Rifampin | Addition nih.gov | Staphylococcus aureus, Enterococcus faecalis nih.gov |

| Cefixime | Synergy/Indifference nih.gov | Salmonella Typhi nih.gov |

Exploration of Ofloxacin in Novel Drug Delivery Systems

To improve the therapeutic index of ofloxacin, researchers are exploring various novel drug delivery systems. These systems aim to enhance drug solubility, prolong its residence time at the site of infection, and facilitate targeted delivery, thereby increasing efficacy and reducing potential side effects.

For ocular infections, where rapid tear turnover can limit the effectiveness of conventional eye drops, novel formulations such as solid lipid nanoparticles (SLNs) and microemulsions are being developed. researchgate.netnih.gov Ofloxacin-loaded SLNs have shown the potential to address the limitations of poor solubility at the pH of corneal fluid and can provide sustained release. researchgate.net Similarly, microemulsion formulations of ofloxacin have been investigated as a promising strategy for ocular drug delivery. nih.gov

Another approach is the development of floating drug delivery systems for oral administration. Floating tablets of ofloxacin are designed to prolong the gastric residence time, which can enhance bioavailability and therapeutic efficacy. These systems often employ polymers like HPMC K100M and gas-generating agents to achieve buoyancy.

Engineered nanostructured materials, such as silver core@silica mesoporous nanoparticles (AgMSNPs), have also been explored for ofloxacin delivery. These nanosystems can exhibit a synergistic effect between the antibiotic and the nanoparticle core, leading to enhanced antibacterial activity. unibo.it

| Delivery System | Rationale | Potential Advantages |

| Solid Lipid Nanoparticles (SLNs) | To improve solubility and provide sustained release for ocular delivery. researchgate.net | Enhanced corneal penetration and reduced dosing frequency. researchgate.net |

| Microemulsions | To enhance drug solubilization and permeability for ocular application. nih.gov | Improved preocular residence time and antibacterial activity. nih.gov |

| Floating Tablets | To prolong gastric residence time for improved oral bioavailability. | Controlled release and enhanced therapeutic efficacy. |

| Nanostructured Materials (e.g., AgMSNPs) | To achieve synergistic antibacterial effects and targeted delivery. unibo.it | Increased efficacy against resistant strains. unibo.it |

Ofloxacin-Induced Effects on Microbial Secondary Metabolism

The impact of antibiotics on bacterial metabolism is a growing area of research. While the primary mechanism of ofloxacin is the inhibition of DNA replication, its presence can also induce broader changes in microbial physiology, including secondary metabolism. These effects can have implications for bacterial virulence, biofilm formation, and interactions with the host.

A multi-omics study on Escherichia coli exposed to ofloxacin revealed significant alterations in metabolic processes, particularly the glycolytic pathway. nih.gov The study identified changes in the expression and acetylation of several metabolic enzymes, suggesting that antibiotics can be a key factor in remodeling bacterial metabolism. nih.gov

Furthermore, the stereoselective effects of ofloxacin on the metabolism of non-target organisms have been investigated. A study on Rana nigromaculata tadpoles exposed to ofloxacin and its enantiomer, levofloxacin, showed stereoselective inhibitory effects on growth and development, which were linked to differences in lipid metabolism. hep.com.cn This highlights the broader ecological impact that antibiotic enantiomers can have.

While direct and extensive research on ofloxacin's specific effects on the production of secondary metabolites by various microbial species is an emerging field, the existing metabolic studies lay the groundwork for future investigations into how ofloxacin pressure might alter the production of pigments, toxins, and other bioactive compounds by bacteria.

Computational and In Silico Approaches in Ofloxacin Research

Computational and in silico methods have become indispensable tools in modern drug discovery and development, and ofloxacin research is no exception. These approaches are used to understand drug-target interactions, predict the pharmacological properties of new derivatives, and investigate mechanisms of resistance.

Molecular docking studies are frequently employed to predict the binding affinity and orientation of ofloxacin and its analogues to target enzymes like DNA gyrase and topoisomerase IV. genominfo.org These studies can provide insights into the structural basis of antibacterial activity and guide the design of more potent inhibitors. genominfo.org For example, in silico assays have shown a strong interaction between ofloxacin and topoisomerase-II DNA gyrase. genominfo.org

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is used to predict the pharmacokinetic and safety profiles of new ofloxacin-based compounds. nih.gov This allows for the early identification of candidates with desirable drug-like properties. In silico studies of the cefixime-ofloxacin combination, for instance, predicted no toxicity or drug-drug interactions. nih.gov

Furthermore, computational approaches are used to study the interactions of ofloxacin with other biological molecules. For example, docking studies have been used to investigate the binding of ofloxacin to proteins like bovine beta-lactoglobulin. nih.gov In silico methods have also been utilized to evaluate the DNA binding of metal-ofloxacin complexes, which can exhibit enhanced biological activity. researchgate.net

| Computational Method | Application in Ofloxacin Research | Example |

| Molecular Docking | Predicting binding of ofloxacin and its derivatives to target enzymes. genominfo.org | Docking of ofloxacin to topoisomerase-II DNA gyrase to understand its antibacterial activity. genominfo.org |

| ADMET Prediction | Evaluating the pharmacokinetic and toxicity profiles of new compounds. nih.gov | In silico analysis of the cefixime-ofloxacin combination to predict safety. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Identifying the relationship between the chemical structure and biological activity of ofloxacin analogues. | Development of models to predict the antibacterial potency of new derivatives. |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of ofloxacin-target complexes over time. | Simulating the interaction of ofloxacin with DNA gyrase to understand the mechanism of inhibition. |

Q & A

Q. How to document synthetic byproducts of this compound in compliance with regulatory guidelines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.